p-Tolylhydrazinium sulphate
Overview
Description
p-Tolylhydrazinium sulphate: is an organic compound with the molecular formula C₇H₁₂N₂O₄S. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a p-tolyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylhydrazinium sulphate can be synthesized through the reaction of p-tolylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of p-tolylhydrazine and sulfuric acid in a suitable solvent, followed by crystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: p-Tolylhydrazinium sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form p-tolylhydrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: p-Tolylhydrazine.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
p-Tolylhydrazinium sulphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones.
Biology: It is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of p-tolylhydrazinium sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. For example, in anticancer research, it is believed to inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth.
Comparison with Similar Compounds
p-Tolylhydrazine: A precursor to p-tolylhydrazinium sulphate, used in similar applications.
p-Toluenesulfonyl hydrazide: Another hydrazine derivative with applications in organic synthesis and as a foaming agent in polymer production.
Phenylhydrazine: A related compound used in the synthesis of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the sulphate group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. Its ability to form stable salts and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)hydrazine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMPDDTUFDTAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202878 | |
Record name | p-Tolylhydrazinium sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54476-55-0 | |
Record name | Hydrazine, (4-methylphenyl)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54476-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolylhydrazinium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054476550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolylhydrazinium sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tolylhydrazinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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